2-(4-methoxyphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound with the following properties
Preparation Methods
- The compound is typically synthesized through chemical reactions, involving specific reactants and controlled reaction conditions. Laboratory safety precautions are essential during the preparation process.
Avoiding Contact: Direct skin, eye, and respiratory exposure should be minimized. Personal protective equipment, such as gloves, goggles, and appropriate masks, should be worn.
Ventilation: Adequate ventilation is crucial to prevent the accumulation of harmful gases.
Storage: Store the compound in a sealed container in a cool, dry, and well-ventilated area.
Waste Disposal: Dispose of any waste material according to local regulations.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for medicinal properties, including antimicrobial or antiparasitic effects.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds at the moment, further literature review could highlight its uniqueness and provide relevant comparisons.
Remember to consult safety guidelines and protocols when handling this compound.
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-20-10-4-6-11(7-5-10)21-9-13(19)16-15-17-14(18-23-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,18,19) |
InChI Key |
JBACDXDKWIYLNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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